molecular formula C9H7ClN2 B1612923 4-Chloroisoquinolin-3-amine CAS No. 66729-00-8

4-Chloroisoquinolin-3-amine

Cat. No.: B1612923
CAS No.: 66729-00-8
M. Wt: 178.62 g/mol
InChI Key: SJTOQNJGUHMDEZ-UHFFFAOYSA-N
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Description

4-Chloroisoquinolin-3-amine is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the synthesis of various biologically active molecules.

Chemical Reactions Analysis

Types of Reactions: 4-Chloroisoquinolin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert it into other amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce various substituted isoquinolines .

Scientific Research Applications

4-Chloroisoquinolin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloroisoquinolin-3-amine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor antagonist, depending on its structure and the functional groups present. The pathways involved include inhibition of enzyme activity or blocking of receptor sites, leading to various biological effects .

Comparison with Similar Compounds

    3-Aminoisoquinoline: Similar in structure but lacks the chloro group.

    4-Chloroquinoline: Similar in structure but differs in the position of the amine group.

    Isoquinoline: The parent compound without any substituents.

Uniqueness: 4-Chloroisoquinolin-3-amine is unique due to the presence of both the chloro and amine groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in medicinal chemistry and drug development .

Properties

IUPAC Name

4-chloroisoquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-8-7-4-2-1-3-6(7)5-12-9(8)11/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTOQNJGUHMDEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80630824
Record name 4-Chloroisoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66729-00-8
Record name 4-Chloroisoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To isoquinolin-3-amine (2.02 g, 14.0 mmol) in methanol (60 mL) was added N-chlorosuccinimide (2.19 g, 16.4 mmol) at room temperature. The reaction was stirred at room temperature for 3 hours, then concentrated in vacuo. The crude material was chromatographed (Biotage: 10-100% ethyl acetate/hexanes) to yield 4-chloroisoquinolin-3-amine (2.1 g, 11.8 mmol, 84% yield) as a solid. 1H NMR (500 MHz, DMSO-d6) δ ppm 8.86 (s, 1H), 7.93 (d, J=7.6 Hz, 1H), 7.79 (d, J=8.5 Hz, 1H), 7.68 (td, J=6.7, 1.8 Hz, 1H), 7.24-7.35 (m, 1H), 6.32 (br. s., 2H). MS (LC/MS) R.T.=1.50; [M+H]+=178.96.
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
2.19 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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